molecular formula C20H10O2 B1434565 Cyclopenta[fg]tetracene-1,2-dione CAS No. 1334510-66-5

Cyclopenta[fg]tetracene-1,2-dione

Cat. No.: B1434565
CAS No.: 1334510-66-5
M. Wt: 282.3 g/mol
InChI Key: AYSSMZWWOZPRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta[fg]tetracene-1,2-dione is an organic compound with the molecular formula C20H10O2. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and features a cyclopenta-fused structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopenta[fg]tetracene-1,2-dione can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may involve the use of benzopyrazine-fused tetracene derivatives, which undergo cyclization to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale by optimizing the synthetic routes used in laboratory settings. This may involve scaling up the reaction conditions and using more efficient catalysts and reagents to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopenta[fg]tetracene-1,2-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, diol derivatives, and various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of Cyclopenta[fg]tetracene-1,2-dione involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s diketone moiety can participate in redox reactions, influencing electron transfer processes in organic electronic devices. Additionally, its aromatic structure allows for π-π interactions, which are crucial for its role in materials science and organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopenta[fg]tetracene-1,2-dione is unique due to its cyclopenta-fused structure, which imparts distinct electronic properties and reactivity compared to other polycyclic aromatic hydrocarbons. This uniqueness makes it valuable in the development of advanced materials and organic electronic devices .

Properties

IUPAC Name

pentacyclo[10.7.1.03,8.09,20.013,18]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaene-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O2/c21-19-17-14-7-3-1-5-11(14)9-13-10-12-6-2-4-8-15(12)18(16(13)17)20(19)22/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSSMZWWOZPRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C4C=CC=CC4=C5C3=C2C(=O)C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopenta[fg]tetracene-1,2-dione
Reactant of Route 2
Cyclopenta[fg]tetracene-1,2-dione
Reactant of Route 3
Cyclopenta[fg]tetracene-1,2-dione
Reactant of Route 4
Cyclopenta[fg]tetracene-1,2-dione
Reactant of Route 5
Cyclopenta[fg]tetracene-1,2-dione
Reactant of Route 6
Cyclopenta[fg]tetracene-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.